molecular formula C12H26N2O B3234209 2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol CAS No. 1353966-15-0

2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B3234209
CAS No.: 1353966-15-0
M. Wt: 214.35 g/mol
InChI Key: VRHZSCXFUATNSJ-UHFFFAOYSA-N
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Description

2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a piperidine derivative featuring an ethanol moiety at the 1-position of the piperidine ring and an isopropyl-methyl-amine substituent at the 4-position (Figure 1). However, commercial availability of this compound has been discontinued, as indicated by supplier records from CymitQuimica .

Figure 1: Chemical structure of this compound.

Properties

IUPAC Name

2-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-11(2)13(3)10-12-4-6-14(7-5-12)8-9-15/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHZSCXFUATNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194768
Record name 4-[[Methyl(1-methylethyl)amino]methyl]-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-15-0
Record name 4-[[Methyl(1-methylethyl)amino]methyl]-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[Methyl(1-methylethyl)amino]methyl]-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with 2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol:

2-{4-[2-(2-Methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol
  • Structural Features : Replaces the piperidine ring with piperazine and introduces an imidazo[1,2-a]pyridine moiety linked to a methylsulfanylphenyl group .
  • Key Differences: The piperazine ring (vs. piperidine) increases basicity due to the additional nitrogen.
  • Applications: Noted in early-stage antimicrobial or anticancer research due to heterocyclic diversity .
4-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride
  • Structural Features: Substitutes the ethanol group with a benzyloxymethyl group and incorporates chloro-fluoro substituents .
  • Halogen atoms may confer metabolic stability but raise toxicity concerns .
2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
  • Structural Features : A piperidine-based carboxylic acid with a diphenylhydroxymethyl group and extended alkyl chain .
  • Key Differences: The carboxylic acid group (vs. ethanol) enables ionic interactions, useful for targeting enzymes like kinases or proteases. LogP = 3.9, indicating moderate lipophilicity, compared to the target compound’s predicted logP (~2.5–3.0) due to its ethanol group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Imidazo-Pyridine Analog Benzyloxymethyl Derivative Carboxylic Acid Analog
Molecular Weight (g/mol) ~256.4 (estimated) ~450.5 ~315.8 ~547.6
logP (octanol/water) ~2.5–3.0 (predicted) ~3.8 (estimated) ~4.2 (estimated) 3.9 (reported)
Water Solubility Moderate (ethanol moiety) Low (heterocyclic bulk) Very low (halogenated aromatic) Low (carboxylic acid)
Synthetic Accessibility Discontinued Moderately complex Discontinued Multi-step synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

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